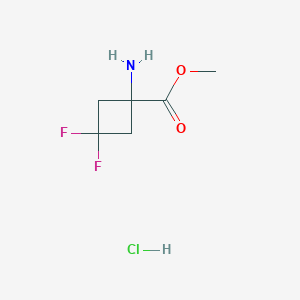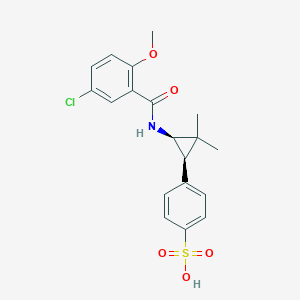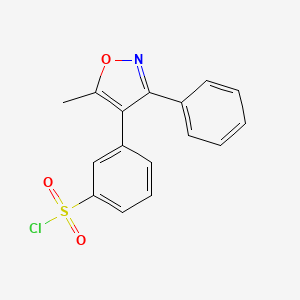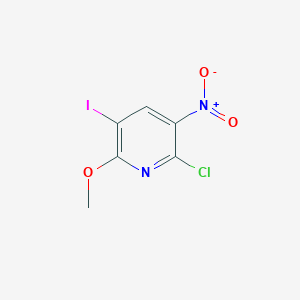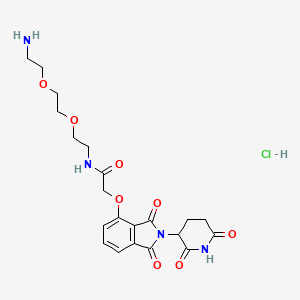
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid
Descripción general
Descripción
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid” is a product used for preparing stapled peptides . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H26N2O6. More detailed structural information may be available in specialized chemical databases.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 438.5 g/mol. More specific physical and chemical properties may be available in specialized chemical databases.Aplicaciones Científicas De Investigación
Peptide Synthesis
- Application : The Fmoc group is widely used in the stepwise synthesis of peptides . It serves as a protective group for the amino group during peptide synthesis.
- Method : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results : The Fmoc amino acid azides are isolated as crystalline solids, they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations. They are useful as coupling agents in peptide synthesis .
HPLC Analysis
- Application : The Fmoc group is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
- Method : The Fmoc group is added to the amino acids to increase their detectability and improve their retention on the HPLC column .
- Results : The use of the Fmoc group allows for more accurate and sensitive analysis of amino acids in complex samples .
Precolumn Derivatization of Amines
- Application : The Fmoc group acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .
- Method : The Fmoc group is added to the amines to increase their detectability and improve their retention on the HPLC column .
- Results : The use of the Fmoc group allows for more accurate and sensitive analysis of amines in complex samples .
Synthesis of Peptides
- Application : The Fmoc group is used in the synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Method : The Fmoc amino acid azides are isolated as crystalline solids, they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
- Results : They are useful as coupling agents in peptide synthesis .
Propiedades
IUPAC Name |
(2S)-3-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)21-10-18(19(24)25)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHKPVSGTKWJEN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



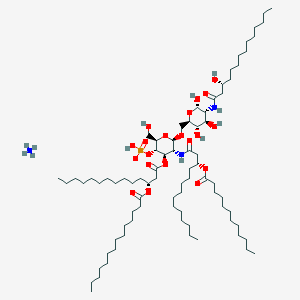
![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
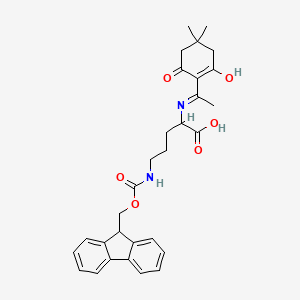
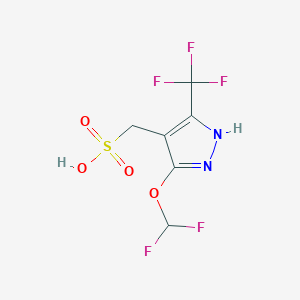
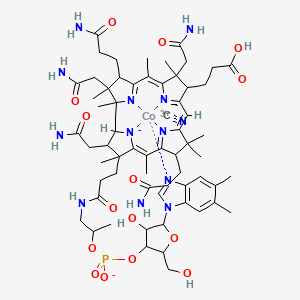
![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
